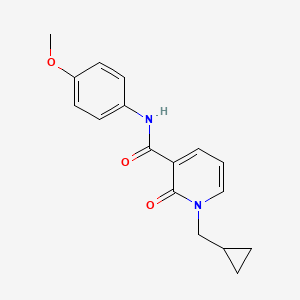

1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide

Description

1-(Cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxopyridine core substituted with a cyclopropylmethyl group at position 1 and a carboxamide linkage to a 4-methoxyphenyl moiety at position 2. The 2-oxopyridine ring introduces a ketone oxygen, enabling hydrogen-bonding interactions, while the cyclopropylmethyl group contributes steric bulk and conformational rigidity. The 4-methoxyphenyl substituent is a common pharmacophore in medicinal chemistry, known for modulating electronic and solubility properties.

Properties

IUPAC Name |

1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-22-14-8-6-13(7-9-14)18-16(20)15-3-2-10-19(17(15)21)11-12-4-5-12/h2-3,6-10,12H,4-5,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGAVWOVXNBBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with cyclopropylmethyl bromide to form N-(4-methoxyphenyl)cyclopropylmethylamine. This intermediate is then reacted with 2-oxopyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine to yield the desired compound.

Reaction Conditions:

Step 1: 4-methoxyaniline + cyclopropylmethyl bromide → N-(4-methoxyphenyl)cyclopropylmethylamine

Step 2: N-(4-methoxyphenyl)cyclopropylmethylamine + 2-oxopyridine-3-carboxylic acid chloride → this compound

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acetone, room temperature.

Reduction: Lithium aluminum hydride in ether, reflux.

Substitution: Hydrobromic acid in acetic acid, reflux.

Major Products:

- Oxidized derivatives

- Reduced derivatives

- Substituted derivatives (e.g., brominated compound)

Scientific Research Applications

1-(Cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related molecules:

Functional and Pharmacological Insights

- 2-Oxopyridine vs. Pyrano-Pyrazole (): The pyrano-pyrazole core in S397-0227 lacks the ketone oxygen of 2-oxopyridine, reducing hydrogen-bonding capacity. This structural difference may lower binding affinity to targets requiring polar interactions but improve membrane permeability.

Indole-Based Analogues ():

5F-AMP’s indole core is aromatic and planar, facilitating π-π stacking with hydrophobic receptor pockets. The 5-fluoropentyl chain likely enhances blood-brain barrier penetration, a trait absent in the target compound due to its polar 2-oxopyridine group.Metabolic Stability (): Compounds with ester groups (e.g., ) are prone to hydrolysis, whereas the target’s amide linkages may confer greater metabolic stability. Cyclopropyl groups in both the target and 5F-AMP resist oxidative degradation, extending half-life .

Biological Activity

1-(Cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide is a synthetic organic compound belonging to the pyridine carboxamide class. Its unique structure, characterized by the cyclopropylmethyl and methoxyphenyl groups, suggests potential for various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 339028-13-6

- Molecular Formula : C16H18N2O3

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with cyclopropylmethyl bromide to form an intermediate amine, which is subsequently reacted with 2-oxopyridine-3-carboxylic acid chloride. This method allows for the efficient production of the desired compound with high yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound has potential anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of certain kinases or phosphatases, which are critical in cancer and inflammatory pathways.

Receptor Binding

Preliminary studies suggest that this compound may interact with various receptors, potentially including cannabinoid receptors. Such interactions could lead to effects on pain modulation and inflammation, making it a candidate for further exploration in therapeutic applications.

The biological effects of this compound are likely mediated through its binding to specific molecular targets. This binding can alter the conformation of target proteins, modulating their activity. The specific pathways influenced by this compound include:

- Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells.

- Apoptotic Pathways : Activation of caspases leading to programmed cell death.

- Inflammatory Response Modulation : Potential inhibition of pro-inflammatory cytokines.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar pyridine carboxamides:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-(Cyclopropylmethyl)-N-phenyl-2-oxopyridine-3-carboxamide | Lacks methoxy group | Lower potency in enzyme inhibition |

| 1-(Cyclopropylmethyl)-N-(4-chlorophenyl)-2-oxopyridine-3-carboxamide | Contains chlorine instead of methoxy | Altered receptor binding affinity |

| 1-(Cyclopropylmethyl)-N-(4-hydroxyphenyl)-2-oxopyridine-3-carboxamide | Hydroxy group present | Enhanced solubility but reduced potency |

Case Studies

Recent studies have focused on the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with varying concentrations of the compound resulted in significant dose-dependent inhibition of cell growth in breast cancer cell lines (MCF7) .

- Inflammation Model : In an animal model for inflammation, administration of the compound showed a marked reduction in edema and inflammatory markers compared to control groups, suggesting anti-inflammatory properties .

- Receptor Interaction Studies : Binding assays indicated that the compound exhibits a moderate affinity for cannabinoid receptors, which could be leveraged for developing analgesic therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.